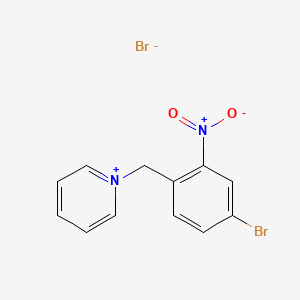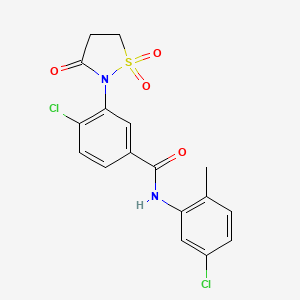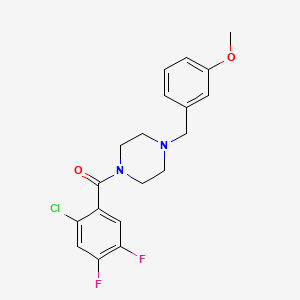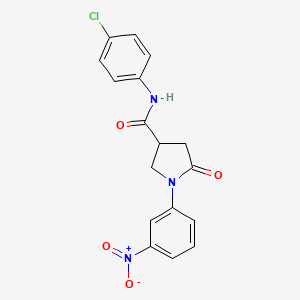
1-(4-bromo-2-nitrobenzyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBD-Br is a fluorescent probe that is widely used in biochemical research. It is a small molecule that can be easily incorporated into proteins, lipids, and other biomolecules. The fluorescence of NBD-Br can be used to study the structure, function, and interactions of these biomolecules.
Mecanismo De Acción
The mechanism of action of NBD-Br is based on its fluorescence properties. When excited by light of a certain wavelength, NBD-Br emits light of a different wavelength. The intensity and wavelength of the emitted light can be used to study the environment and interactions of NBD-Br with other molecules.
Biochemical and Physiological Effects:
NBD-Br has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that high concentrations of NBD-Br can lead to non-specific binding and fluorescence quenching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBD-Br is its versatility. It can be used to study a wide range of biomolecules and cellular processes. It is also relatively easy to use and interpret. However, one limitation of NBD-Br is its sensitivity to environmental factors such as pH and temperature. Careful control of these factors is necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are many potential future directions for the use of NBD-Br in scientific research. One area of interest is the development of new probes with improved sensitivity and specificity. Another area of interest is the use of NBD-Br in live-cell imaging and microscopy. Finally, NBD-Br could be used in the development of new diagnostic and therapeutic tools for a variety of diseases.
Conclusion:
In conclusion, NBD-Br is a versatile fluorescent probe that has many scientific research applications. Its ease of use and interpretability make it a valuable tool for studying biomolecules and cellular processes. However, careful control of environmental factors is necessary to ensure accurate and reproducible results. There are many potential future directions for the use of NBD-Br in scientific research, including the development of new probes and diagnostic tools.
Métodos De Síntesis
NBD-Br can be synthesized by reacting 4-bromo-2-nitrobenzaldehyde with pyridine in the presence of hydrochloric acid. The resulting product is then treated with bromine to yield 1-(4-bromo-2-nitrobenzyl)pyridinium bromide.
Aplicaciones Científicas De Investigación
NBD-Br has a wide range of scientific research applications. It can be used to study protein structure and function, lipid dynamics, and membrane trafficking. It can also be used to study enzyme kinetics, protein-protein interactions, and ligand binding.
Propiedades
IUPAC Name |
1-[(4-bromo-2-nitrophenyl)methyl]pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN2O2.BrH/c13-11-5-4-10(12(8-11)15(16)17)9-14-6-2-1-3-7-14;/h1-8H,9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBBMPETSZOED-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)Br)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B4933377.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)

![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
![5-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4933475.png)

